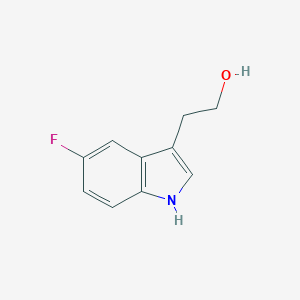

2-(5-fluoro-1H-indol-3-yl)ethanol

Overview

Description

2-(5-Fluoro-1H-indol-3-yl)ethanol (FIE) is a synthetic compound belonging to the family of indole compounds, which are derived from the aromatic indole ring structure. FIE has been studied for its potential medicinal properties, as well as for its potential use in laboratory experiments.

Scientific Research Applications

Organic Synthesis Applications :

- 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols, closely related to the compound , can be synthesized into tetrahydro-pyrano[3,4-b]indoles through a silicon-directed oxa-Pictet-Spengler cyclization (Zhang et al., 2005).

- Domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and indole in ethanol lead to the synthesis of functionalized indol-3-yl acrylates (Zhang, Sun, & Yan, 2012).

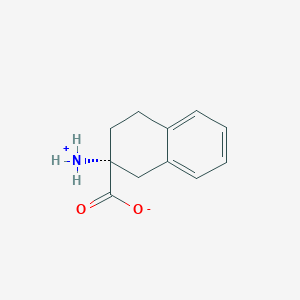

- The synthesis of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, achieved through the catalytic hydrogenation of 2-(1H-indol-3-yl)ethanol, was reported, with the isolation of single enantiomers using chiral simulated moving bed (Frydenvang et al., 2004).

Pharmacological and Biological Applications :

- Synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives showed antioxidant and antimicrobial activity (Rao et al., 2019).

- The synthesized compounds of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives showed potent scavenging activities against radicals and strong inhibitory effects (Ermut et al., 2014).

- Novel 1H-indole derivatives exhibited significant antimicrobial activity, including antibacterial and antifungal activity against various bacteria and fungi (2020).

- The compound (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid forms a three-dimensional network in the crystal structure, which might have implications in material science or pharmacology (Di, 2010).

Material Science Applications :

- The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol, a compound similar to 2-(5-fluoro-1H-indol-3-yl)ethanol, was studied, indicating its potential relevance in material sciences (Carvalho et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of indole derivatives .

Biochemical Analysis

Biochemical Properties

2-(5-fluoro-1H-indol-3-yl)ethanol, like other indole derivatives, plays a crucial role in biochemical reactions. It interacts with multiple receptors, enzymes, proteins, and other biomolecules . For instance, a study found that a fluoropyridine analog of this compound protects against vision loss by activating the tropomyosin-related kinase B (TrkB) receptor.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect against vision loss from closed-globe ocular trauma by activating the TrkB receptor.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, leading to enzyme activation or inhibition and changes in gene expression . The protective effects of this compound against vision loss are due to the activation of the TrkB receptor.

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYSYXDDDVPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545104 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101349-12-6 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

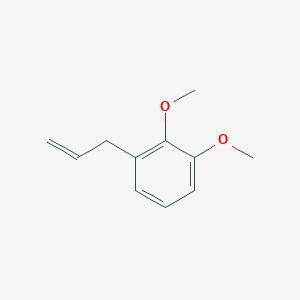

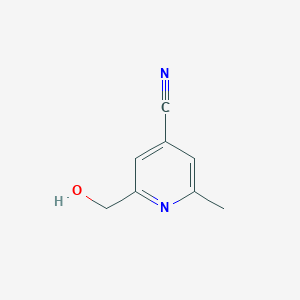

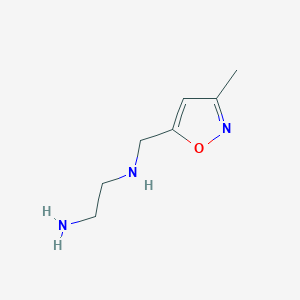

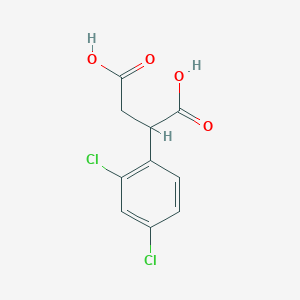

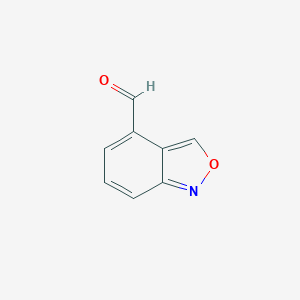

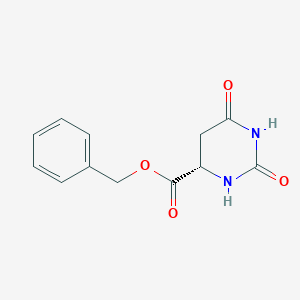

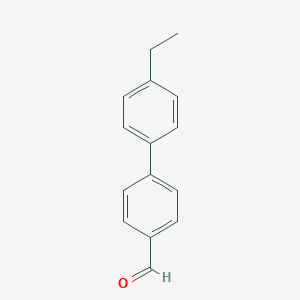

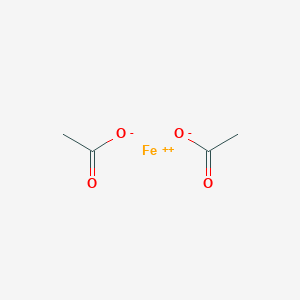

Synthesis routes and methods I

Procedure details

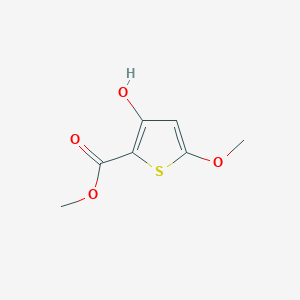

Synthesis routes and methods II

Procedure details

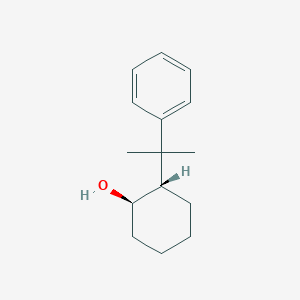

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

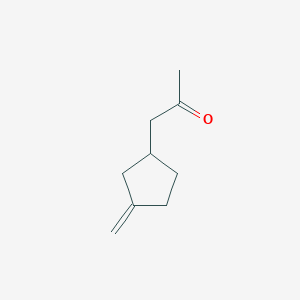

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.